2-Isocyano-1-methyl-4-nitrobenzene
Overview
Description
2-Isocyano-1-methyl-4-nitrobenzene: is an aromatic compound characterized by the presence of an isocyanide group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1-methyl-4-nitrobenzene typically involves the following steps:
Nitration of Toluene: The starting material, toluene, undergoes nitration to form 4-nitrotoluene.
Formation of Isocyanide: The 4-nitrotoluene is then converted to 4-nitrobenzyl chloride through chlorination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Substitution: The isocyanide group can undergo nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction: 2-Amino-1-methyl-4-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isocyano-1-methyl-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in multicomponent reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as conductive polymers and molecular electronics.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, including pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isocyano-1-methyl-4-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of the isocyanide and nitro groups. The isocyanide group can act as a nucleophile or electrophile, depending on the reaction conditions, while the nitro group can undergo reduction to form an amino group, which can further participate in additional reactions .
Comparison with Similar Compounds
1-Isocyano-4-nitrobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Isocyano-1-methyl-3-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its electronic properties and reactivity.
Uniqueness: 2-Isocyano-1-methyl-4-nitrobenzene is unique due to the specific arrangement of the isocyanide, methyl, and nitro groups on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
IUPAC Name |
2-isocyano-1-methyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-3-4-7(10(11)12)5-8(6)9-2/h3-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHGSVYBZGDJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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